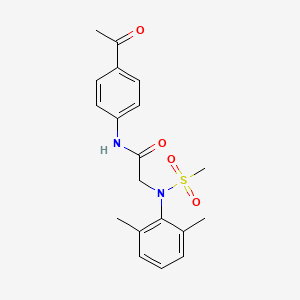![molecular formula C19H22N2O4S B3456969 4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3456969.png)
4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide
Descripción general
Descripción
4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide, also known as PSB-0739, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit a variety of biochemical and physiological effects.
Mecanismo De Acción
4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide acts as a selective antagonist of the CB2 receptor, which is primarily expressed in immune cells. By blocking the activity of this receptor, this compound can modulate immune function and reduce inflammation. This mechanism of action has been found to be particularly useful in the treatment of autoimmune diseases and inflammatory conditions.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects, including the modulation of immune function, the reduction of inflammation, and the inhibition of cancer cell growth. This compound has also been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide in lab experiments is its selectivity for the CB2 receptor, which allows for more precise modulation of immune function and inflammation. However, one limitation of this compound is its relatively low potency compared to other CB2 receptor antagonists.
Direcciones Futuras
There are several potential future directions for research involving 4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide. One area of focus is the development of more potent CB2 receptor antagonists that can be used in the treatment of autoimmune diseases and inflammatory conditions. Another area of interest is the study of the neuroprotective effects of this compound and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, there is ongoing research into the use of this compound as a potential anticancer agent, particularly in the treatment of breast and prostate cancer.
Aplicaciones Científicas De Investigación
4-methoxy-N-[4-(1-piperidinylsulfonyl)phenyl]benzamide has been found to have potential therapeutic applications in various fields of research, including neuroscience, cancer research, and immunology. One of the primary uses of this compound is in the study of the cannabinoid receptor CB2, which is involved in the regulation of immune function and inflammation.
Propiedades
IUPAC Name |
4-methoxy-N-(4-piperidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-17-9-5-15(6-10-17)19(22)20-16-7-11-18(12-8-16)26(23,24)21-13-3-2-4-14-21/h5-12H,2-4,13-14H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIINOBFYUEJGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3456894.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2,5-dimethylphenyl)-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B3456911.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3456916.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)-N~1~-(2-ethoxyphenyl)glycinamide](/img/structure/B3456919.png)
![N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(3,5-dimethylphenyl)glycine](/img/structure/B3456921.png)
![N-benzyl-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B3456926.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3456928.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B3456939.png)

![2-[(4-chlorophenyl)thio]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B3456957.png)
![N-[4-({[4-(4-morpholinylsulfonyl)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3456963.png)
![2-phenoxy-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B3456975.png)
![N-phenyl-N'-[4-(1-piperidinylsulfonyl)phenyl]thiourea](/img/structure/B3456977.png)
